molecular formula C9H12N2O4 B1432096 2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate CAS No. 1609401-28-6

2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate

Cat. No. B1432096
CAS RN: 1609401-28-6
M. Wt: 212.2 g/mol
InChI Key: IURRFCXHERPOCN-UHFFFAOYSA-N
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Description

“2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate” is a chemical compound with the CAS Number: 1609401-28-6 . It has a molecular weight of 212.21 and its IUPAC name is 2-methyl-1H-benzo[d]imidazole-4-carboxylic acid dihydrate . It is a solid at room temperature .


Synthesis Analysis

The synthesis of benzimidazole derivatives can be accelerated using a metal-free novel route . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate” is represented by the InChI Code: 1S/C9H8N2O2.2H2O/c1-5-10-7-4-2-3-6 (9 (12)13)8 (7)11-5;;/h2-4H,1H3, (H,10,11) (H,12,13);2*1H2 .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are accelerated in the presence of an acid catalyst . The intermediate arylamides are identified, and their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .


Physical And Chemical Properties Analysis

“2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate” is a solid at room temperature . It has a molecular weight of 212.21 .

Scientific Research Applications

Pharmacology

This compound has shown promise in the field of pharmacology, particularly as a pharmacophore. It has been found to exhibit potent in vitro antimicrobial activity against various pathogens such as E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger . Additionally, derivatives of this compound have exerted inhibitory actions against S. aureus and M. tuberculosis H37Rv .

Chemistry

In chemistry, benzimidazole derivatives have been utilized as corrosion inhibitors. They can decrease both anodic and cathodic current densities, suggesting that they act as mixed-type corrosion inhibitors by adsorbing on metal surfaces . Moreover, benzimidazole Mannich bases have been synthesized for various applications, indicating the versatility of this compound in synthetic chemistry .

properties

IUPAC Name

2-methyl-1H-benzimidazole-4-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.2H2O/c1-5-10-7-4-2-3-6(9(12)13)8(7)11-5;;/h2-4H,1H3,(H,10,11)(H,12,13);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURRFCXHERPOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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